molecular formula C19H28N2O B3007500 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one CAS No. 433978-02-0

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one

Cat. No.: B3007500
CAS No.: 433978-02-0
M. Wt: 300.446
InChI Key: WQPVHDHJQNNMBW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a phenylprop-2-enyl group and a hexanone chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylprop-2-enyl Group: The phenylprop-2-enyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable phenylprop-2-enyl halide.

    Attachment of the Hexanone Chain: The final step involves the attachment of the hexanone chain through a condensation reaction with a hexanone derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one can be compared with other similar compounds, such as:

    1-(4-(3-Phenylprop-2-enyl)piperazinyl)butan-1-one: This compound has a shorter butanone chain, which may affect its chemical properties and biological activities.

    1-(4-(3-Phenylprop-2-enyl)piperazinyl)octan-1-one: With a longer octanone chain, this compound may exhibit different solubility and reactivity characteristics.

    1-(4-(3-Phenylprop-2-enyl)piperazinyl)pentan-1-one: This compound has a pentanone chain, providing a balance between the butanone and hexanone derivatives in terms of properties and applications.

The uniqueness of this compound lies in its specific chain length and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-2-3-5-12-19(22)21-16-14-20(15-17-21)13-8-11-18-9-6-4-7-10-18/h4,6-11H,2-3,5,12-17H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPVHDHJQNNMBW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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